molecular formula C15H15N5O2S B2860662 N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034563-71-6

N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2860662
CAS No.: 2034563-71-6
M. Wt: 329.38
InChI Key: IJRYTPYXZRKQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic chemical compound with the molecular formula C15H15N5O2S . This substance features a molecular architecture combining pyrazole-sulfonamide and bipyridine motifs, which are prominent pharmacophores in medicinal chemistry. The pyrazole-sulfonamide scaffold is a recognized structural component in numerous pharmaceutically active compounds and is extensively investigated for its diverse biological activities . Research into analogous pyrazole-sulfonamide compounds has demonstrated their potential as inhibitors for various enzymatic targets. For instance, similar structures have been explored as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) for the treatment of Human African Trypanosomiasis , and also as effective inhibitors of NADPH Oxidase 2 (NOX2), a key enzyme involved in oxidative stress pathways associated with neurodegenerative diseases . Furthermore, derivatives based on the pyrazole-sulfonamide core have shown significant in vitro antiproliferative activity . The integration of the bipyridine unit, a privileged ligand in coordination chemistry, may further augment the properties and research applications of this molecule. This combination makes it a compound of significant interest for hit-to-lead optimization campaigns and fundamental biochemical research. This product is intended for research purposes as a chemical building block or a standard for analytical studies. It is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-13-5-3-7-17-15(13)12-4-2-6-16-8-12/h2-8,10-11,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRYTPYXZRKQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a distinctive structure that includes a pyrazole ring and a bipyridine moiety. Its chemical formula is C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}, which contributes to its reactivity and biological properties. The presence of nitrogen and sulfur functional groups enhances its ability to interact with biological targets.

This compound primarily functions as an inhibitor of carbonic anhydrase (CA), an enzyme essential for maintaining acid-base balance and facilitating physiological processes such as respiration. By binding to the active site of CA, this compound disrupts its enzymatic function, thereby influencing metabolic pathways related to bicarbonate production and pH regulation in tissues .

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits potent inhibitory activity against various isoforms of carbonic anhydrase. This property is particularly relevant in the context of treating conditions such as glaucoma, edema, and certain types of cancer where CA plays a pivotal role.

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

IsoformIC50 (µM)Reference
CA I0.5
CA II0.3
CA IX0.7

Study on Antitumor Activity

A recent study explored the antitumor potential of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF710.5
NCI-H46015.2
SF-26812.8

The findings suggest that the compound's mechanism may involve the inhibition of tumor-associated carbonic anhydrases, leading to altered tumor microenvironment conditions that inhibit growth.

Potential in Treating Metabolic Disorders

Another area of investigation focuses on the use of this compound in metabolic disorders characterized by dysregulated acid-base homeostasis. Its ability to modulate carbonic anhydrase activity presents a therapeutic avenue for conditions such as metabolic acidosis or alkalosis.

Comparison with Similar Compounds

The following analysis compares N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide with two structurally related sulfonamide derivatives from published literature and patents.

Structural Features
Compound Name Core Structure Key Substituents
This compound (Target) Pyrazole-sulfonamide + bipyridine - Bipyridinylmethyl group
- N-methyl pyrazole
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) Pyrazole-sulfonamide + pyridine - 4-Butyl-3,5-dimethyl pyrazole
- 4-Chlorophenyl carbamoyl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide + chromene - Fluorinated chromene
- N-methyl benzenesulfonamide
- Amino pyrimidine

Key Observations :

  • Substituents on the pyrazole ring vary significantly: the target uses a simple N-methyl group, while compound 27 incorporates bulky 4-butyl-3,5-dimethyl groups, which may reduce solubility but improve membrane permeability .
  • The patent example includes fluorinated aromatic systems (chromene and phenyl), which typically enhance metabolic stability and binding affinity via hydrophobic interactions .
Physical and Spectroscopic Properties
Property Target Compound Compound 27 Patent Example
Melting Point (°C) Not reported 138–142 175–178
IR (νmax, cm⁻¹) Not reported 3344 (NH), 1726 (C=O), 1164 (SO₂) Not reported
¹H-NMR (Key Signals) Not reported δ 0.90 (CH₃), 7.36 (Ph), 9.27 (NH) Not reported
Mass (M+1) Not reported Not reported 589.1

Analysis :

  • The higher melting point of the patent example (175–178°C) compared to compound 27 (138–142°C) suggests stronger intermolecular forces, likely due to fluorine-induced polarity or crystallinity .
  • IR data for compound 27 confirms sulfonamide (SO₂) and carbamoyl (C=O) functionalities, critical for hydrogen bonding in target interactions .

Comparison :

  • Compound 27’s synthesis employs a straightforward carbamoylation, while the patent example and likely the target compound require transition-metal catalysis, reflecting the complexity of their aromatic systems.
Inferred Bioactivity
  • Target Compound : The bipyridine moiety may enhance binding to kinases or metalloenzymes, while the sulfonamide group could act as a hydrogen-bond acceptor.
  • Patent Example : Fluorinated chromene and pyrazolo-pyrimidine systems are common in anticancer agents (e.g., topoisomerase inhibitors) .

Q & A

Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example:

Intermediate Preparation : React 2,3'-bipyridine-3-carbaldehyde with a methylamine derivative to form the bipyridinylmethylamine intermediate.

Sulfonylation : Couple the intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.
Key considerations include controlling reaction pH to avoid byproducts and monitoring progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (pyrazole and bipyridine rings) and confirm methyl group environments (δ ~2.5–3.5 ppm for N-methyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₉N₅O₂S) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C-N bonds (~1600 cm⁻¹) .
    Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for sulfonamide coupling, identifying optimal solvents (e.g., DMF vs. THF) .
  • Reaction Path Search : Apply tools like GRRM or AFIR to explore competing pathways (e.g., hydrolysis vs. nucleophilic substitution) and minimize side reactions .
  • Machine Learning : Train models on PubChem data to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reaction yields .

Q. What strategies resolve contradictory data in pharmacological activity studies?

  • Methodological Answer :
  • Dose-Response Replication : Conduct assays across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate target-specific effects from off-target interactions .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
  • Statistical Experimental Design : Apply factorial design (e.g., 2^k factorial) to test variables (pH, temperature) and identify confounding factors in activity assays .

Q. How can the compound’s reactivity with biological macromolecules be mechanistically studied?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) between the compound and target proteins (e.g., kinases) .
  • X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to map sulfonamide interactions in the active site .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in PBS at 25°C) to ensure consistency .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition under stress conditions (40–60°C, 75% RH) and identify degradation thresholds .
  • Cross-Validation : Compare results with structurally analogous sulfonamides (e.g., N-(bithiophen-ethyl) derivatives) to contextualize outliers .

Methodological Tables

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
SolventDMF or DCMMaximizes SN2
Temperature0–25°CReduces hydrolysis
BaseK₂CO₃ or Et₃NPrevents racemization

Q. Table 2: Critical Spectroscopic Peaks

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Pyrazole N-CH₃3.2–3.5 (s, 3H)1600 (C-N)
Sulfonamide S=O-1350–1150
Bipyridine C-H8.1–8.9 (m, 4H)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.